Cas no 93892-38-7 (1H-Inden-5-ol,2,3-dihydro-1,1,3,3-tetramethyl-6-(1-phenylethyl)-)
93892-38-7 structure
Product Name:1H-Inden-5-ol,2,3-dihydro-1,1,3,3-tetramethyl-6-(1-phenylethyl)-
CAS-nummer:93892-38-7
MF:C21H26O
MW:294.430546283722
CID:815544
PubChem ID:3022774
Update Time:2025-04-19
1H-Inden-5-ol,2,3-dihydro-1,1,3,3-tetramethyl-6-(1-phenylethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Inden-5-ol,2,3-dihydro-1,1,3,3-tetramethyl-6-(1-phenylethyl)-
- 1,1,3,3-tetramethyl-6-(1-phenylethyl)-2H-inden-5-ol
- 1,1,3,3-tetramethyl-6-(1-phenylethyl)indan-5-ol
- NS00063009
- EINECS 299-521-6
- 1,1,3,3-Tetramethyl-6-(1-phenylethyl)-2,3-dihydro-1H-inden-5-ol
- 93892-38-7
- DTXSID20917343
-
- Inchi: 1S/C21H26O/c1-14(15-9-7-6-8-10-15)16-11-17-18(12-19(16)22)21(4,5)13-20(17,2)3/h6-12,14,22H,13H2,1-5H3
- InChI-sleutel: QEHZZXVKRGIJPX-UHFFFAOYSA-N
- LACHT: OC1C(C(C)C2C=CC=CC=2)=CC2=C(C=1)C(C)(C)CC2(C)C
Berekende eigenschappen
- Exacte massa: 294.198
- Monoisotopische massa: 294.198
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 2
- Complexiteit: 391
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.4
- Topologisch pooloppervlak: 20.2Ų
Experimentele eigenschappen
- Dichtheid: 1.013
- Kookpunt: 397.6°Cat760mmHg
- Vlampunt: 185.2°C
- Brekindex: 1.552
1H-Inden-5-ol,2,3-dihydro-1,1,3,3-tetramethyl-6-(1-phenylethyl)- Gerelateerde literatuur
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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